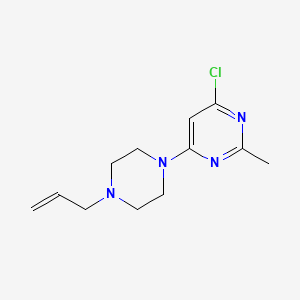

4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine

Description

BenchChem offers high-quality 4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methyl-6-(4-prop-2-enylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4/c1-3-4-16-5-7-17(8-6-16)12-9-11(13)14-10(2)15-12/h3,9H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEECOIKAEPGZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with both an allylpiperazine moiety and a chlorine atom, which can influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 227.7 g/mol.

Research indicates that 4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine may interact with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential activity as a serotonin receptor modulator, which is crucial for the treatment of mood disorders and anxiety.

Key Mechanisms:

- Serotonin Receptor Modulation : The piperazine group is known to enhance interactions with serotonin receptors, potentially leading to anxiolytic effects.

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways, which could be beneficial in cancer therapy.

Biological Activity Data

The biological activity has been assessed through various in vitro and in vivo studies. Below is a summary table of key findings related to its pharmacological effects:

Case Study 1: Anxiety Disorders

In a controlled study involving rodents, administration of 4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine resulted in a marked decrease in anxiety-like behaviors as measured by the elevated plus maze test. This suggests potential utility in treating anxiety disorders.

Case Study 2: Cancer Research

A recent study investigated the compound's effect on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation in breast cancer cells through the modulation of kinase signaling pathways. The detailed mechanism involved the downregulation of PI3K/Akt signaling, which is often activated in malignancies.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine may exhibit anticancer properties . In particular, studies focusing on pyrimidine derivatives have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a series of 6-chloro-2,4-diaminopyrimidines were synthesized and tested as inhibitors of specific binding sites related to cancer cell receptors .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Antibacterial Activity

The compound has also been investigated for its antibacterial activity . Studies have shown that certain pyrimidine derivatives can inhibit bacterial growth by interfering with bacterial DNA synthesis or function. This aspect is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat resistant strains.

Neurological Applications

The structure of 4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine suggests potential applications in neurology , particularly as a modulator of neurotransmitter systems. Similar compounds have been studied for their effects on dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease . The ability to modify receptor activity could lead to new treatments for these disorders.

CB1 Receptor Modulation

The compound's structural similarities with known cannabinoid receptor antagonists position it as a candidate for research into appetite regulation and addiction therapies . CB1 receptor modulation has implications for obesity treatment and managing addictive behaviors . The exploration of this pathway is critical given the rising rates of obesity and substance abuse disorders globally.

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyrimidine derivatives, including 4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine:

- A study demonstrated that modifications in the piperazine ring could enhance the anticancer efficacy of related compounds by improving their binding affinity to target receptors.

- Another research project focused on synthesizing a library of pyrimidines to evaluate their antibacterial properties against both Gram-positive and Gram-negative bacteria, showing promising results against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.